

Analytical techniques for 5-Nitro-1H-indazol-6-ol characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitro-1H-indazol-6-ol

Cat. No.: B1405396

[Get Quote](#)

An In-Depth Technical Guide to the Analytical Characterization of **5-Nitro-1H-indazol-6-ol**

Authored by a Senior Application Scientist

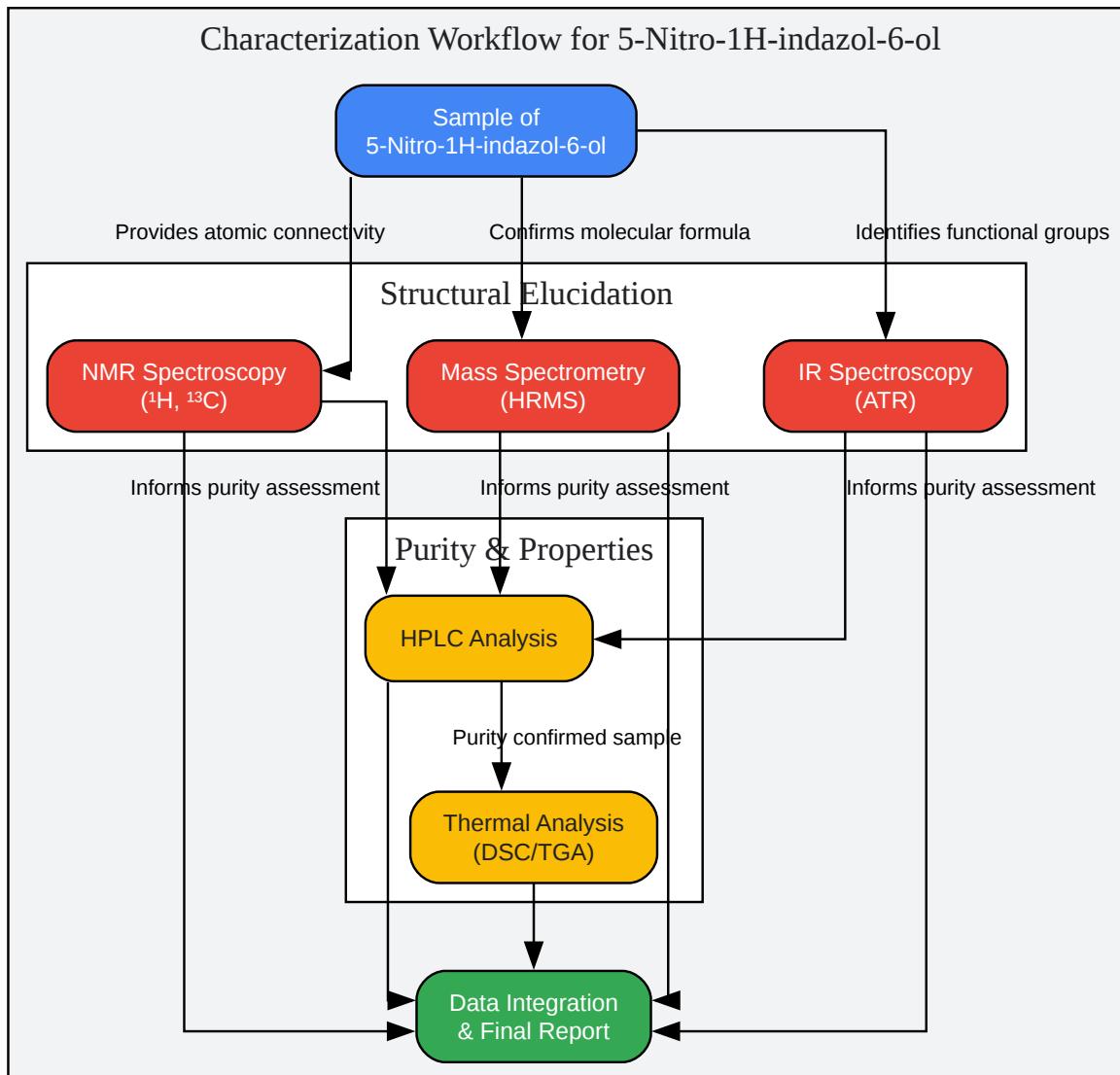
Introduction

5-Nitro-1H-indazol-6-ol is a heterocyclic aromatic compound belonging to the nitroindazole class. Molecules within this class are subjects of significant interest in medicinal chemistry and drug development due to their diverse biological activities.^{[1][2]} The precise substitution pattern, including the nitro and hydroxyl groups on the indazole core, critically influences the molecule's physicochemical properties and its potential pharmacological profile. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development endeavor involving this compound.

This application note provides a comprehensive, multi-technique guide for the thorough characterization of **5-Nitro-1H-indazol-6-ol**. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but the scientific rationale behind the chosen methodologies. We will cover spectroscopic, chromatographic, and thermal analysis techniques, presenting them as an integrated workflow for a complete and reliable analytical assessment.

Physicochemical & Structural Properties

A foundational understanding of a molecule's basic properties is the first step in its characterization. These computed properties, summarized in Table 1, are essential for sample handling, solvent selection, and interpretation of subsequent analytical data.


Table 1: Physicochemical Properties of **5-Nitro-1H-indazol-6-ol**

Property	Value	Source
Molecular Formula	<chem>C7H5N3O3</chem>	PubChem[3]
Molecular Weight	179.13 g/mol	PubChem[3]
CAS Number	1082041-56-2	PubChem[3]
IUPAC Name	5-nitro-1H-indazol-6-ol	PubChem[3]
Canonical SMILES	<chem>C1=C2C=NNC2=CC(=C1--INVALID-LINK--[O-])O</chem>	PubChem[3]
Hydrogen Bond Donors	2	PubChem[3]
Hydrogen Bond Acceptors	4	PubChem[3]

| Predicted XLogP3 | 1.6 | [PubChem\[3\]](#) |

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle. The logical flow of analysis ensures that each step builds upon the last, from initial structural confirmation to final purity assessment.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the comprehensive characterization of **5-Nitro-1H-indazol-6-ol**.

Spectroscopic Characterization Protocols

Spectroscopy is the cornerstone of molecular characterization, providing direct evidence of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (specifically ^1H and ^{13}C) to map the carbon-hydrogen framework of a molecule. It provides definitive information on the number and type of protons and carbons, their connectivity, and their chemical environment.

Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh 5-10 mg of **5-Nitro-1H-indazol-6-ol** and dissolve it in ~ 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solubilizing power for polar, hydrogen-bond-donating compounds like indazoles and its use in characterizing similar nitroindazole derivatives.[1][4]
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters (^1H):
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: -2 to 16 ppm.
 - Number of Scans: 16-64 (adjust for signal-to-noise).
 - Relaxation Delay (d1): 2 seconds.
- Acquisition Parameters (^{13}C):
 - Pulse Program: Standard proton-decoupled (zgpg30).
 - Spectral Width: -10 to 220 ppm.
 - Number of Scans: 1024 or more (adjust for concentration).
 - Relaxation Delay (d1): 2 seconds.
- Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ^1H , 1-2 Hz for ^{13}C) and Fourier transform.

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H; δ ~39.52 ppm for ¹³C).

Expected Data & Interpretation: Based on the structure and data from related nitroindazoles, the following spectral features are anticipated.[1][4][5][6]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom Position	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Notes
H/C-3	~8.0-8.5 (singlet)	~135-140	C-H on the pyrazole ring.
H/C-4	~7.5-8.0 (singlet)	~110-115	Aromatic C-H adjacent to the nitro group.
H/C-7	~7.0-7.5 (singlet)	~115-120	Aromatic C-H adjacent to the hydroxyl group.
C-3a	-	~120-125	Bridgehead carbon.
C-5	-	~140-145	Carbon bearing the nitro group.
C-6	-	~150-155	Carbon bearing the hydroxyl group.
C-7a	-	~140-145	Bridgehead carbon.
N1-H	>13.0 (broad singlet)	-	Exchangeable proton of the indazole ring.

| O6-H | ~9.0-11.0 (broad singlet) | - | Exchangeable phenolic proton. |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The specific frequencies of absorption are

characteristic of the functional groups present, providing a molecular "fingerprint."

Protocol: Attenuated Total Reflectance (ATR)

- Sample Preparation: Place a small amount (~1-2 mg) of the solid **5-Nitro-1H-indazol-6-ol** powder directly onto the diamond crystal of the ATR accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR module.[4]
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans at a resolution of 4 cm^{-1} to achieve a good signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Expected Data & Interpretation: The IR spectrum will confirm the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3400 - 3200 (broad)	O-H stretch	Phenolic hydroxyl
3200 - 3000 (broad)	N-H stretch	Indazole N-H
1620 - 1580	C=C stretch	Aromatic ring
1550 - 1500 (strong)	Asymmetric N-O stretch	Nitro group (-NO ₂)
1360 - 1320 (strong)	Symmetric N-O stretch	Nitro group (-NO ₂)

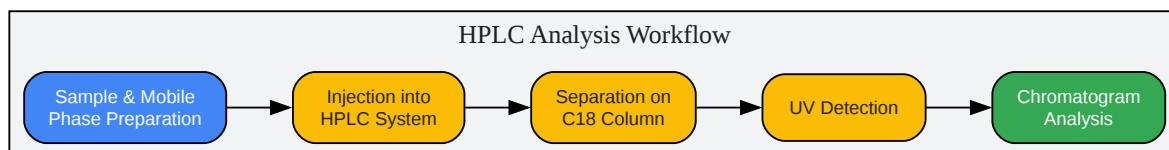
| 1250 - 1180 | C-O stretch | Phenolic C-O |

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This technique is definitive for confirming the molecular formula established by other methods.

Protocol: Electrospray Ionization (ESI)

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source.
 - Acquire the spectrum in positive ion mode to detect the protonated molecule $[M+H]^+$.
 - Mass Range: 50-500 m/z .
- Data Processing: The instrument software will compare the experimentally measured exact mass to the theoretical mass for the predicted formula ($C_7H_6N_3O_3$).


Expected Data & Interpretation:

- Theoretical Exact Mass [M]: 179.0331 g/mol
- Expected Ion in Positive Mode $[M+H]^+$: 180.0409 m/z
- Acceptance Criterion: The measured mass should be within 5 ppm of the theoretical mass to confirm the elemental composition $C_7H_6N_3O_3^+$.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. For compound characterization, it is the gold standard for determining purity. A reverse-phase method is most suitable for this moderately polar compound.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for HPLC purity analysis.

Protocol: Reverse-Phase HPLC

- Sample Preparation: Prepare a stock solution of **5-Nitro-1H-indazol-6-ol** in methanol or acetonitrile at a concentration of 1.0 mg/mL. Dilute this stock to ~0.1 mg/mL with a 50:50 mixture of mobile phase A and B.
- Instrumentation & Conditions:
 - Column: C18 stationary phase (e.g., SunFire C18, 4.6 x 150 mm, 5 μ m).[4]
 - Mobile Phase A: 0.1% Formic Acid in Water. (Use of formic acid is MS-compatible).[7]
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.

- Detection: UV Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.
- Injection Volume: 10 μ L.

Data Interpretation:

- Purity: A pure sample will exhibit a single major peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
- Retention Time (tR): The tR of the main peak is a characteristic property under the specified conditions and can be used for identification.
- Peak Tailing: An ideal peak is symmetrical. Significant tailing may indicate interactions with residual silanols on the column or the need to adjust the mobile phase pH.

Thermal Analysis

Principle: Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) detects heat flow associated with transitions like melting, while Thermogravimetric Analysis (TGA) measures changes in mass due to decomposition.

Protocol: DSC and TGA

- **Sample Preparation:** Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.
- **Instrumentation:** Use a simultaneous DSC-TGA instrument or separate instruments.
- **DSC Conditions:**
 - Temperature Program: Heat from 30 °C to 300 °C at a rate of 10 °C/min.
 - Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
- **TGA Conditions:**

- Temperature Program: Heat from 30 °C to 500 °C at a rate of 10 °C/min.
- Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

Expected Data & Interpretation:

- DSC Thermogram: A sharp endothermic peak will indicate the melting point (T_m) of the crystalline solid. The absence of other thermal events before melting suggests the sample is a single, stable polymorph under these conditions. A melting point for the related 5-Nitro-1H-indazole is reported as 204-208 °C, providing a reference range.[8]
- TGA Thermogram: The TGA curve will show a stable baseline (no mass loss) until the onset of thermal decomposition. The temperature at which significant mass loss begins is the decomposition temperature (T_d), indicating the compound's thermal stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Nitro-1H-indazol-6-ol | C7H5N3O3 | CID 86280258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of 5,6-Dinitro-1H-indazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 5-Nitro-1H-indazole | 5401-94-5 [sigmaaldrich.com]

- To cite this document: BenchChem. [Analytical techniques for 5-Nitro-1H-indazol-6-ol characterization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1405396#analytical-techniques-for-5-nitro-1h-indazol-6-ol-characterization\]](https://www.benchchem.com/product/b1405396#analytical-techniques-for-5-nitro-1h-indazol-6-ol-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com